Propanamide, N,N-diethyl-3-(methylamino)-
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Overview
Description
Propanamide, N,N-diethyl-3-(methylamino)- is an organic compound with the molecular formula C8H18N2O It is a derivative of propanamide, characterized by the presence of diethyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-diethyl-3-(methylamino)- typically involves the reaction of propanamide with diethylamine and methylamine. One common method is as follows:
Starting Materials: Propanamide, diethylamine, and methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Propanamide is dissolved in the solvent, and diethylamine and methylamine are added dropwise. The mixture is heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Propanamide, N,N-diethyl-3-(methylamino)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors enable continuous mixing and reaction of the starting materials.
Optimized Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: Industrial purification methods include distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-diethyl-3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces amides and nitriles.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, N,N-diethyl-3-(methylamino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propanamide, N,N-diethyl-3-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N,N-diethyl-2-methyl-: Similar structure but with a different substitution pattern.
Propanamide, N-methyl-: Lacks the diethyl groups, leading to different chemical properties.
N-Methyl-3-(methylamino)propanamide: Similar but with different alkyl group substitutions.
Uniqueness
Propanamide, N,N-diethyl-3-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethyl and methylamino groups makes it a versatile compound in various applications.
Properties
CAS No. |
90203-25-1 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N,N-diethyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7-9-3/h9H,4-7H2,1-3H3 |
InChI Key |
AAXAUBCKEQWDFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCNC |
Origin of Product |
United States |
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